4-Methoxy-1-(trifluoromethyl)-2-vinylbenzene
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Overview
Description
4-Methoxy-1-(trifluoromethyl)-2-vinylbenzene is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Heck reaction, which couples aryl halides with alkenes in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or toluene and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 4-Methoxy-1-(trifluoromethyl)-2-vinylbenzene may involve large-scale Heck reactions or other catalytic processes that ensure high yields and purity. The choice of catalyst, solvent, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(trifluoromethyl)-2-vinylbenzene undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), sodium amide (NaNH₂)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl-substituted benzene derivatives
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
4-Methoxy-1-(trifluoromethyl)-2-vinylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(trifluoromethyl)-2-vinylbenzene involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The vinyl group can undergo polymerization reactions, forming cross-linked networks that contribute to the compound’s stability and functionality .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-vinylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Trifluoromethyl-1-vinylbenzene: Lacks the methoxy group, affecting its solubility and interaction with other molecules.
4-Methoxy-1-(trifluoromethyl)benzene: Lacks the vinyl group, limiting its ability to undergo polymerization reactions.
Uniqueness
4-Methoxy-1-(trifluoromethyl)-2-vinylbenzene is unique due to the combination of the methoxy, trifluoromethyl, and vinyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-ethenyl-4-methoxy-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-3-7-6-8(14-2)4-5-9(7)10(11,12)13/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKSJNWWJUCJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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